molecular formula C9H10BrNO B14215147 2-Bromo-5-(dimethylamino)benzaldehyde CAS No. 828916-47-8

2-Bromo-5-(dimethylamino)benzaldehyde

Cat. No.: B14215147
CAS No.: 828916-47-8
M. Wt: 228.09 g/mol
InChI Key: GWQSBLOOKPOMIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-(dimethylamino)benzaldehyde is an organic compound with the molecular formula C9H10BrNO. It is a substituted benzaldehyde, characterized by the presence of a bromine atom at the second position and a dimethylamino group at the fifth position on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(dimethylamino)benzaldehyde typically involves the bromination of 5-(dimethylamino)benzaldehyde. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(dimethylamino)benzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-5-(dimethylamino)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-(dimethylamino)benzaldehyde depends on its specific application. In chemical reactions, it acts as an electrophile due to the presence of the bromine atom and the aldehyde group. The dimethylamino group can influence the reactivity and selectivity of the compound by donating electron density to the aromatic ring, thus affecting the overall reaction pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-(dimethylamino)benzaldehyde is unique due to the presence of the dimethylamino group, which imparts distinct electronic properties to the compound. This makes it particularly useful in applications where electron-donating substituents are required. Additionally, the combination of the bromine atom and the dimethylamino group allows for selective functionalization and derivatization, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

828916-47-8

Molecular Formula

C9H10BrNO

Molecular Weight

228.09 g/mol

IUPAC Name

2-bromo-5-(dimethylamino)benzaldehyde

InChI

InChI=1S/C9H10BrNO/c1-11(2)8-3-4-9(10)7(5-8)6-12/h3-6H,1-2H3

InChI Key

GWQSBLOOKPOMIM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=C(C=C1)Br)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.